The compound can be synthesized through several methods involving the reaction of hydrazines with carbonyl compounds. Its classification as a pyrazole derivative places it within a broader category of compounds that are often explored for their medicinal chemistry potential. The structural formula is represented as with a molecular weight of approximately 228.29 g/mol .
The synthesis of 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde typically involves a multi-step process:
The molecular structure of 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde features:
The compound's InChI code is provided as InChI=1S/C14H16N2O/c1-10-4-6-13(7-5-10)8-16-12(3)14(9-17)11
, which encapsulates its structural information in a standardized format .
3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing more complex molecules that may exhibit enhanced biological activities .
The mechanism of action for compounds like 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde typically involves:
Understanding these mechanisms is crucial for developing new therapeutic agents based on this scaffold .
The physical and chemical properties of 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde include:
These properties are essential for determining the appropriate conditions for handling and utilizing this compound in research applications .
The applications of 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde span various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: